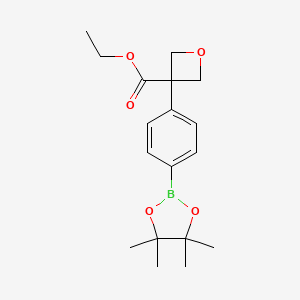

Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate

Description

Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate (CAS: 2304634-81-7) is an organoboron compound with the molecular formula C₁₈H₂₅BO₅ and a molecular weight of 332.199 g/mol . Its structure features a pinacol boronate ester group attached to a phenyl ring, which is further substituted with an oxetane-3-carboxylate moiety. The oxetane ring (a strained four-membered oxygen heterocycle) and the ethyl ester group enhance its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks .

Properties

Molecular Formula |

C18H25BO5 |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetane-3-carboxylate |

InChI |

InChI=1S/C18H25BO5/c1-6-22-15(20)18(11-21-12-18)13-7-9-14(10-8-13)19-23-16(2,3)17(4,5)24-19/h7-10H,6,11-12H2,1-5H3 |

InChI Key |

ITEJVWGBLWSDJQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation of the Boronic Ester Intermediate

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is commonly introduced via palladium-catalyzed borylation reactions of aryl halides or triflates using bis(pinacolato)diboron as the boron source.

Typical reagents and conditions:

- Bis(pinacolato)diboron (B2Pin2)

- Palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4

- Potassium acetate (KOAc) or potassium carbonate (K2CO3) as base

- Solvent: 1,4-dioxane or a mixture of dioxane and water

- Temperature: 80 °C

- Inert atmosphere (nitrogen or argon)

- Reaction time: 12 hours or overnight

Example:

Aryl bromide or triflate precursor is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 and KOAc in 1,4-dioxane at 80 °C under nitrogen. After completion, the mixture is purified by silica gel chromatography to afford the boronic ester intermediate in yields ranging from 42% to 64% depending on substrate and conditions.

Construction of the Oxetane-3-carboxylate Moiety

The oxetane ring with an ethyl carboxylate substituent can be synthesized via:

- Cyclization reactions of suitably functionalized precursors such as β-hydroxy esters or halohydrins.

- Nucleophilic substitution or ring closure strategies under basic or acidic conditions.

Although specific literature on the direct preparation of the oxetane-3-carboxylate fragment for this compound is limited, related oxetane ethers and esters have been prepared via:

Coupling of the Boronic Ester and Oxetane Fragments

The final assembly often involves Suzuki-Miyaura cross-coupling or related palladium-catalyzed reactions to link the boronic ester-substituted phenyl ring to the oxetane carboxylate moiety.

-

- Palladium catalyst (e.g., Pd(PPh3)4)

- Base such as aqueous sodium carbonate (Na2CO3)

- Solvent mixture: ethanol, water, and toluene

- Temperature: 80 °C

- Reaction time: 4.5 hours

Example:

A solution of the boronic ester intermediate and the oxetane-containing aryl bromide is treated with Pd(PPh3)4 and aqueous Na2CO3 in toluene/ethanol/water at 80 °C under argon. After reaction, the mixture is cooled, extracted, dried, and purified by column chromatography to afford the target compound in high yield (~93%).

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronic ester formation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80 °C, inert atmosphere, 12 h | 42–64 | Palladium-catalyzed borylation of aryl halides |

| Oxetane ring formation | Cyclization of β-hydroxy esters or halohydrins, flash chromatography purification | Variable | Established methods for oxetane ethers/esters |

| Suzuki coupling (final step) | Pd(PPh3)4, Na2CO3 (aq), toluene/EtOH/H2O, 80 °C, 4.5 h | ~93 | Efficient cross-coupling to assemble final product |

Research Findings and Notes

- The presence of the boronic ester allows for versatile downstream functionalization, making the compound a valuable synthetic intermediate.

- Reaction conditions such as temperature, solvent choice, and catalyst loading critically affect yields and purity.

- Purification typically involves silica gel chromatography with solvent gradients tailored to the compound’s polarity.

- Literature reports emphasize the importance of inert atmosphere and careful control of moisture to prevent boronate hydrolysis and ensure high coupling efficiency.

Chemical Reactions Analysis

Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate can participate in various chemical reactions:

Common reagents and conditions for these reactions would depend on the specific transformation and functional group modifications.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves the reaction of ethyl acrylate with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. The reaction is conducted at elevated temperatures (80-100°C) to ensure high yields and purity of the product .

Applications in Organic Synthesis

1. Suzuki-Miyaura Cross-Coupling Reaction

Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is particularly useful in the Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters. The presence of the boron atom in this compound enhances its reactivity and selectivity in forming desired products .

Applications in Medicinal Chemistry

1. Drug Development

The compound's structural features allow it to function as a prodrug. It can form stable complexes with biological targets, which can be utilized for targeted drug delivery systems. Such systems enhance the bioavailability of active pharmaceutical ingredients while minimizing side effects.

Case Study: Prodrug Formation

Research has indicated that this compound can be designed to release active compounds under specific physiological conditions. This property is particularly advantageous for therapies requiring localized drug delivery.

Mechanism of Action

The specific mechanism of action for this compound remains an area of active research. It likely interacts with molecular targets or pathways relevant to its applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound is compared to analogs sharing the pinacol boronate ester group but differing in core heterocycles, substituents, or ring systems. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Thermodynamic and Kinetic Considerations

Studies on C-H borylation () highlight that the conversion of C-H bonds to C-B bonds is thermodynamically favorable for aryl systems due to strong B-C bond energies (~100 kcal/mol).

Purity and Commercial Availability

- The target compound is supplied as a neat (pure) product (TRC-T188465-50MG), indicating high synthetic reproducibility .

- Analogs like the thiophene derivative (CAS 960116-27-2) are available at 95–98% purity , while morpholine-containing derivatives (e.g., CAS 852227-95-3) achieve >95% purity, reflecting their use in high-precision applications .

Biological Activity

Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)oxetane-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its interaction with cancer cell lines and other relevant biological systems.

Chemical Structure and Properties

The compound is characterized by the presence of an oxetane ring and a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The oxetane group is known for its ability to enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability.

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₉B₁O₄

- Molecular Weight : 276.14 g/mol

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of oxetane-containing compounds against various human cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and PANC-1 (pancreatic cancer).

- Findings : Some oxetane derivatives exhibited significant cytotoxicity with IC₅₀ values as low as 0.47 μM against MCF-7 cells. However, these compounds generally did not inhibit tubulin polymerization effectively when compared to their ketone counterparts .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 5c | MCF-7 | 0.47 |

| 5h | MDA-MB-231 | 0.75 |

| 5k | PANC-1 | 1.20 |

The mechanism by which these compounds exert their effects appears to be multifaceted:

- Inhibition of Tubulin Polymerization : Although some derivatives showed weak activity in this regard (IC₅₀ > 20 μM), the lack of significant inhibition suggests alternative mechanisms may be at play.

- Cytotoxicity : The observed cytotoxic effects may stem from the disruption of cellular processes rather than direct interference with tubulin dynamics .

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that modifications to the oxetane structure can significantly influence biological activity:

- Functional Groups : Compounds with halogen substitutions at specific positions on the phenyl ring demonstrated enhanced cytotoxicity.

- Substituent Effects : The presence of electron-withdrawing groups like Br or Cl at the R₂ position correlated with increased potency against cancer cell lines .

Case Studies

A notable study involved synthesizing several analogues of this compound and evaluating their biological activities. The most promising candidates were further tested for their ability to induce apoptosis in cancer cells through various assays.

Key Findings from Case Studies

- Apoptosis Induction : Selected compounds were found to trigger apoptosis in MCF-7 cells via caspase activation.

- Cell Cycle Arrest : Some derivatives caused G1 phase arrest in treated cells, suggesting potential mechanisms for their anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetane-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, where the boronate ester moiety reacts with a halogenated oxetane precursor. Key steps include:

- Stage 1 : Use of potassium acetate in 1,4-dioxane at 90°C under inert atmosphere (e.g., nitrogen) for 24 hours to promote cross-coupling .

- Stage 2 : Quenching with sodium bicarbonate and extraction with ethyl acetate/water to isolate the product .

- Yield Optimization : Lower yields (e.g., 43%) are common due to steric hindrance from the oxetane ring; microwave-assisted synthesis or alternative catalysts (e.g., PdCl₂(dppf)) may improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the oxetane ring protons (δ 4.3–4.8 ppm) and the boronate ester’s methyl groups (δ 1.3 ppm) .

- X-ray Crystallography : Resolves steric effects of the oxetane and boronate groups, confirming dihedral angles between phenyl and oxetane rings (e.g., 85–90°) .

- FT-IR : B-O stretches (~1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) validate functional groups .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Methodological Answer :

- Storage : Keep under inert gas (argon) at –20°C to prevent boronate ester hydrolysis .

- Safety : Use PPE (gloves, goggles) and avoid heat/sparks due to flammability risks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and binding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs), revealing nucleophilic sites (e.g., oxetane oxygen) and electrophilic boron centers .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to evaluate aggregation tendencies .

- Docking Studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina; focus on boronate’s affinity for serine residues .

Q. How do steric and electronic effects of the oxetane ring influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- Steric Effects : The oxetane’s rigidity increases torsional strain, reducing coupling yields. Mitigate by using bulkier ligands (e.g., SPhos) to stabilize the Pd intermediate .

- Electronic Effects : Electron-withdrawing ester groups deactivate the boronate, requiring higher catalyst loadings (2–5 mol% Pd) .

Q. How should researchers address contradictory data between theoretical (DFT) and experimental (X-ray) structural analyses?

- Methodological Answer :

- Benchmarking : Compare DFT-optimized bond lengths/angles with X-ray data (e.g., C-B bond: 1.57 Å (DFT) vs. 1.55 Å (X-ray)) to calibrate computational models .

- Solvent Correction : Include implicit solvent models (e.g., PCM) in DFT to account for crystal packing forces .

Q. What strategies improve regioselectivity in derivatization reactions involving the oxetane and boronate groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.